4-Bromo-2,3,5-trifluoropyridine

Regioselective Deprotonation Lithiation Chemistry Pyridine Functionalization

4-Bromo-2,3,5-trifluoropyridine (CAS 851178-96-6) is a polyhalogenated heteroaromatic building block characterized by a pyridine core substituted with one bromine and three fluorine atoms at the 4-, 2-, 3-, and 5-positions, respectively. With a molecular weight of 211.97 g/mol, an XLogP3-AA of 2.2, and a topological polar surface area of 12.9 Ų, its computed properties indicate a compound of moderate lipophilicity and low hydrogen-bonding potential, suitable for passive membrane permeability in drug discovery contexts.

Molecular Formula C5HBrF3N
Molecular Weight 211.97 g/mol
CAS No. 851178-96-6
Cat. No. B1615217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,3,5-trifluoropyridine
CAS851178-96-6
Molecular FormulaC5HBrF3N
Molecular Weight211.97 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)F)F)Br)F
InChIInChI=1S/C5HBrF3N/c6-3-2(7)1-10-5(9)4(3)8/h1H
InChIKeyFSEIUJXQVPRMHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,3,5-trifluoropyridine (CAS 851178-96-6): A Defined Polyhalogenated Pyridine Scaffold for Pharmaceutical and Agrochemical Synthesis


4-Bromo-2,3,5-trifluoropyridine (CAS 851178-96-6) is a polyhalogenated heteroaromatic building block characterized by a pyridine core substituted with one bromine and three fluorine atoms at the 4-, 2-, 3-, and 5-positions, respectively [1]. With a molecular weight of 211.97 g/mol, an XLogP3-AA of 2.2, and a topological polar surface area of 12.9 Ų, its computed properties indicate a compound of moderate lipophilicity and low hydrogen-bonding potential, suitable for passive membrane permeability in drug discovery contexts [1]. The compound serves as a versatile intermediate in synthetic organic chemistry, particularly for sequential functionalization via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecules for pharmaceutical and agrochemical applications [1][2].

Why 4-Bromo-2,3,5-trifluoropyridine Is Not Interchangeable with Other Halogenated Pyridine Building Blocks


The precise pattern of halogen substitution on the pyridine ring governs both the regioselectivity and the relative rates of subsequent synthetic transformations. In polyhalogenated pyridines, the position and identity of each halogen dictate the hierarchy of leaving group ability in nucleophilic aromatic substitution (SNAr) and the preferred site for metal-catalyzed cross-couplings [1]. For instance, while 4-bromo-2,3,5-trifluoropyridine presents a bromine atom at the 4-position as a site for orthogonal functionalization, analogs such as 2-bromo-3,5-difluoropyridine or 3-bromo-2,5-difluoropyridine exhibit distinct electronic environments and steric profiles, leading to different reaction outcomes and impurity profiles [1]. Therefore, generic substitution of one halogenated pyridine for another can compromise synthetic route fidelity, reduce yield, and introduce off-target byproducts.

Quantitative Evidence for Differentiated Performance of 4-Bromo-2,3,5-trifluoropyridine in Synthesis


Exclusive 4-Position Deprotonation and Functionalization in 2,3,5-Trihalopyridines

Studies on 2,3,5-trihalopyridines, including 3,5-dichloro-2-fluoropyridine and 5-chloro-2,3-difluoropyridine (direct structural analogs), demonstrate that deprotonation with lithium diisopropylamide (LDA) occurs exclusively at the 4-position, enabling site-selective carboxylation and iodination. 4-Bromo-2,3,5-trifluoropyridine shares this critical substitution pattern, positioning it for analogous 4-selective functionalization. This contrasts with 2,4,6-trifluoropyridine, where nucleophilic attack occurs preferentially at the 4-position under halogen displacement, a fundamentally different reaction pathway [1][2]. The ability to selectively metalate the 4-position in the presence of reactive halogens is a key differentiator for constructing complex polyfunctionalized pyridines [1].

Regioselective Deprotonation Lithiation Chemistry Pyridine Functionalization

Iodine-Migration Strategy Enables Sequential 4- and 6-Functionalization in Trihalopyridines

In a defined protocol for 2,3,5-trihalopyridines, initial deprotonation and iodination at the 4-position yields a 4-iodopyridine intermediate. Subsequent exposure to lithium 2,2,6,6-tetramethylpiperidide (LITMP) induces an iodine migration from the 4- to the 6-position, which can then be trapped with electrophiles. The resulting 6-iodopyridine readily undergoes halogen-metal exchange with isopropylmagnesium chloride, allowing for selective functionalization at the 6-position [1]. 4-Bromo-2,3,5-trifluoropyridine, with its bromine at the 4-position, can be directly employed as the starting material for this sequential functionalization strategy, whereas 4-chloro or 4-iodo analogs may require different, and potentially less efficient, metalation conditions [1].

Halogen Dance Iodine Migration Sequential Functionalization

Physicochemical Properties of 4-Bromo-2,3,5-trifluoropyridine: Computed Lipophilicity and Polar Surface Area

4-Bromo-2,3,5-trifluoropyridine has computed physicochemical properties that differentiate it from non-fluorinated or mono-fluorinated pyridine analogs [1]. Its XLogP3-AA value of 2.2 indicates moderate lipophilicity, which is significantly higher than unsubstituted pyridine (XLogP3-AA ~0.6) and 2-fluoropyridine (XLogP3-AA ~1.1) [1]. This increased lipophilicity can enhance membrane permeability, a desirable feature in drug candidates. Additionally, its topological polar surface area (TPSA) of 12.9 Ų is low, suggesting good oral bioavailability potential based on established drug-likeness models [1].

Lipophilicity Drug-likeness Physicochemical Properties

High-Value Application Scenarios for 4-Bromo-2,3,5-trifluoropyridine in Pharmaceutical and Agrochemical R&D


Synthesis of Orthogonally Functionalized 2,3,5-Trifluoropyridine Scaffolds for Medicinal Chemistry

Utilize 4-bromo-2,3,5-trifluoropyridine as a platform to sequentially introduce distinct functional groups at the 4- and 6-positions, leveraging the known regioselective deprotonation and iodine-migration chemistry of 2,3,5-trihalopyridines [1]. This approach enables the rapid generation of diverse analogs for structure-activity relationship (SAR) studies, as described by Bobbio and Schlosser [1].

Preparation of 4-Substituted-2,3,5-trifluoropyridines via Palladium-Catalyzed Cross-Coupling

Employ the 4-bromo substituent as a handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to install aryl, heteroaryl, amino, or alkynyl groups. This is a standard application for heteroaryl bromides and is supported by extensive literature on the cross-coupling of halogenated pyridines [1]. The presence of the electron-withdrawing fluorine atoms may activate the ring for these transformations.

Synthesis of Fluorinated Pyridine-4-Carboxylic Acid Building Blocks

Following the protocol of Bobbio and Schlosser, perform a 4-deprotonation, followed by trapping with carbon dioxide, to yield 2,3,5-trifluoropyridine-4-carboxylic acid derivatives [1]. These carboxylic acids are valuable intermediates for amide bond formation and further elaboration in drug discovery projects.

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